molecular formula C20H22N6O4S3 B1208147 Nostocyclamide M

Nostocyclamide M

Cat. No. B1208147
M. Wt: 506.6 g/mol
InChI Key: DMFUPHMBLSJHNR-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nostocyclamide M is a natural product found in Nostoc with data available.

Scientific Research Applications

Allelopathic Activity

Nostocyclamide M, a cyclic peptide isolated from Nostoc 31, exhibits allelopathic activity. This activity is specifically noted against Anabaena 7120, demonstrating its potential in ecological interactions and environmental studies (Jüttner et al., 2001).

Synthetic Applications

The synthesis of (+)-nostocyclamide has been achieved, involving key steps like rhodium(II) catalyzed N–H insertion reaction. This synthetic pathway is significant for chemical research, enabling the study of nostocyclamide M's structure and properties in detail (Moody & Bagley, 1998).

Novel Peptide Structures

Research on cyclic peptides like tenuecyclamides A-D from the cyanobacterium Nostoc spongiaeforme, closely related to nostocyclamide M, reveals new insights into the diversity of peptide structures. These studies contribute to understanding peptide biochemistry and potential pharmaceutical applications (Banker & Carmeli, 1998).

Non-Toxicity and Enzyme Inhibition

Nostocyclin, another compound from Nostoc sp., is noted for its non-toxicity in bioassays and its ability to inhibit protein phosphatase-1 activity at high concentrations. This highlights potential biomedical applications for Nostoc-derived compounds (Kaya et al., 1996).

properties

Product Name

Nostocyclamide M

Molecular Formula

C20H22N6O4S3

Molecular Weight

506.6 g/mol

IUPAC Name

(4S,18R)-4,7-dimethyl-18-(2-methylsulfanylethyl)-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione

InChI

InChI=1S/C20H22N6O4S3/c1-9-19-26-15(10(2)30-19)18(29)21-6-14-23-12(7-32-14)17(28)24-11(4-5-31-3)20-25-13(8-33-20)16(27)22-9/h7-9,11H,4-6H2,1-3H3,(H,21,29)(H,22,27)(H,24,28)/t9-,11+/m0/s1

InChI Key

DMFUPHMBLSJHNR-GXSJLCMTSA-N

Isomeric SMILES

C[C@H]1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)N[C@@H](C4=NC(=CS4)C(=O)N1)CCSC

Canonical SMILES

CC1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)CCSC

synonyms

nostocyclamide M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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